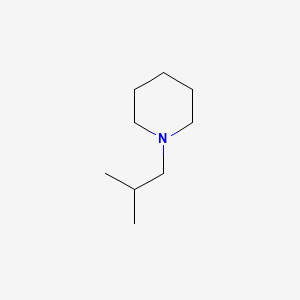

Piperidine, 1-(2-methylpropyl)-

説明

Piperidine, 1-(2-methylpropyl)-: is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to their diverse biological activities and chemical reactivity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-methylpropyl)- can be achieved through several methods. One common approach involves the alkylation of piperidine with 2-methylpropyl halides under basic conditions. For example, piperidine can be reacted with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield the desired product .

Industrial Production Methods: Industrial production of Piperidine, 1-(2-methylpropyl)- typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions: Piperidine, 1-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Various substituted piperidines depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

Piperidine derivatives are integral to drug design due to their structural versatility and biological activity. The following table summarizes some notable pharmaceutical applications of piperidine, 1-(2-methylpropyl)- and its derivatives:

| Application | Description | Examples |

|---|---|---|

| Analgesics | Used as pain relievers in various formulations. | Meperidine, Fentanyl |

| Antipsychotics | Employed in treating psychiatric disorders. | Droperidol, Haloperidol |

| Antivirals | Investigated for potential antiviral properties against various viral infections. | Research ongoing |

| Anti-cancer agents | Exhibits cytotoxic effects through mechanisms affecting DNA synthesis. | Doxorubicin (contains piperidine ring) |

| Antihistamines | Utilized to alleviate allergy symptoms. | Fexofenadine, Loratadine |

| Anti-diabetic agents | Investigated for their potential in managing diabetes through various mechanisms. | Voglibose |

| Neuroprotective agents | Explored for their role in neurodegenerative diseases like Alzheimer's. | Donepezil |

Case Studies

- Doxorubicin's Mechanism of Action : Doxorubicin, a chemotherapy agent containing a piperidine ring, functions by intercalating into DNA and inhibiting topoisomerase II, leading to apoptosis in cancer cells .

- Donepezil for Alzheimer's Disease : Donepezil is a piperidine derivative used to treat Alzheimer’s disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

- Voglibose in Diabetes Management : Voglibose is an anti-diabetic medication that works by inhibiting alpha-glucosidase, reducing carbohydrate absorption in the intestine .

Agrochemical Applications

Piperidine derivatives are also significant in the agrochemical sector:

- Pesticides and Insecticides : Certain piperidine compounds exhibit insecticidal properties and are used in the formulation of pesticides . For instance, they can target specific pests while minimizing harm to beneficial insects.

Industrial Applications

The industrial uses of piperidine derivatives include:

- Rubber Production : Piperidine is utilized as an accelerator in the vulcanization process of rubber, enhancing its elasticity and durability .

- Chemical Intermediates : It serves as a precursor in the synthesis of various fine chemicals and pharmaceuticals, facilitating numerous chemical reactions due to its basicity and nucleophilicity .

Research Insights

Recent studies have highlighted the significance of chiral piperidine scaffolds in drug design:

作用機序

The mechanism of action of Piperidine, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate neurotransmitter receptors and enzymes, leading to their effects on the central nervous system. Additionally, these compounds can inhibit certain enzymes involved in inflammatory pathways, contributing to their anti-inflammatory properties .

類似化合物との比較

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.

Matrine: A piperidine derivative with antiviral and anticancer properties.

Uniqueness: Piperidine, 1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylpropyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery and development .

生物活性

Piperidine derivatives, including Piperidine, 1-(2-methylpropyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Piperidine Derivatives

Piperidine is a six-membered heterocyclic amine that serves as a fundamental scaffold in drug development. Its derivatives are involved in various therapeutic areas, including analgesics, antidepressants, and antipsychotics. The specific compound Piperidine, 1-(2-methylpropyl)- has been studied for its unique interactions with biological targets.

1. Calcium Channel Blockade

Research indicates that certain piperidine derivatives exhibit inhibitory activity against T-type calcium channels. For instance, a study synthesized several 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives, revealing that the isopropyl substituent enhances inhibitory potency. The compound N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide was shown to lower blood pressure in hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers .

2. Opioid Receptor Antagonism

Piperidine derivatives have also been investigated for their role as opioid receptor antagonists. In vitro studies demonstrated that compounds derived from piperidine can selectively antagonize the κ-opioid receptor. These antagonists have been linked to reduced stress-induced behaviors and may offer therapeutic potential for anxiety and addiction disorders . The structure-activity relationship (SAR) studies revealed that modifications to the piperidine structure could enhance potency at specific opioid receptors .

3. In Silico Predictions of Biological Activity

Recent advancements in computational methods have allowed for the prediction of biological activities of piperidine derivatives. A study utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to evaluate new piperidine compounds. The results indicated potential interactions with various enzymes and receptors, suggesting applications in treating cancer, central nervous system disorders, and as antimicrobial agents .

Case Study 1: Antihypertensive Effects

In a preclinical study, a derivative of piperidine was administered to spontaneously hypertensive rats. The results showed significant reductions in blood pressure without adverse cardiovascular effects commonly associated with other antihypertensive agents. This finding positions the compound as a promising candidate for further development in hypertension therapies.

Case Study 2: Opioid Receptor Modulation

Another study focused on the effects of modified piperidine derivatives on rodent models exhibiting anxiety-like behaviors. The administration of selective κ-opioid receptor antagonists resulted in decreased immobility in forced-swim tests and reduced exploratory behavior in elevated plus-maze tests, highlighting their potential utility in treating anxiety disorders .

The biological activity of Piperidine, 1-(2-methylpropyl)- can be attributed to its interaction with specific molecular targets:

- Calcium Channels : The compound's ability to inhibit T-type calcium channels suggests a mechanism involving modulation of calcium influx, which is critical for various physiological processes.

- Opioid Receptors : The selective antagonism at κ-opioid receptors indicates that these compounds may influence neurochemical pathways related to pain perception and emotional regulation.

特性

IUPAC Name |

1-(2-methylpropyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)8-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBLWPUWMNURAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145674 | |

| Record name | Piperidine, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-89-6 | |

| Record name | Piperidine, 1-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010315896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。